

Crystal Structure of 1,5-Dibromonaphthalene: A Technical Overview

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Compound of Interest

Compound Name: 1,5-Dibromonaphthalene

Cat. No.: B1630475

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **1,5-dibromonaphthalene**, a key aromatic dihalide. The information presented herein is crucial for understanding the solid-state properties of this compound, which can inform its application in materials science and as a building block in organic synthesis, including for drug development.

Crystallographic Data

The crystal structure of **1,5-dibromonaphthalene** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides a foundational understanding of the unit cell and the arrangement of molecules within the crystal lattice.

Crystallographic Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	8.24 Å
b	10.10 Å
c	12.30 Å
β	114.5°
Volume	930.9 Å ³
Z	4
Density (calculated)	2.03 g/cm ³

Molecular and Crystal Packing Structure

Within the crystal, the **1,5-dibromonaphthalene** molecule is not perfectly planar. The bromine atoms cause some distortion of the naphthalene core due to steric hindrance. The packing of the molecules in the crystal is primarily governed by van der Waals forces. The arrangement of the molecules leads to a layered structure, a common feature in the crystal packing of planar aromatic compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **1,5-dibromonaphthalene** involves a standard experimental workflow for single-crystal X-ray diffraction. The detailed methodology is outlined below.

Crystal Growth

Single crystals of **1,5-dibromonaphthalene** suitable for X-ray diffraction analysis are typically grown from a saturated solution by slow evaporation. Common solvents for this process include

ethanol, methanol, or a mixture of organic solvents. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

Data Collection

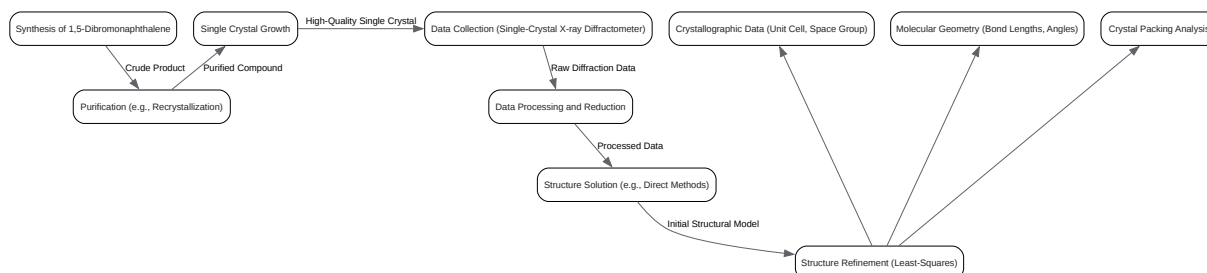
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. In this process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters of the molecule.

Visualization of the Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of **1,5-dibromonaphthalene** is visualized in the following diagram.



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Caption: Experimental workflow for the crystal structure determination of **1,5-Dibromonaphthalene**.

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